molecular formula C21H15BrN4O2 B2850301 3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide CAS No. 1005304-87-9

3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide

Cat. No.: B2850301
CAS No.: 1005304-87-9
M. Wt: 435.281
InChI Key: BMCQHARXGYBLIB-UHFFFAOYSA-N
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Description

3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is a synthetic compound belonging to the class of brominated benzamides. This compound features a pyrido[2,3-d]pyrimidine core, an important scaffold in medicinal chemistry due to its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis of the Pyrido[2,3-d]pyrimidine Core:
    • Starting from 2-methyl-4-oxo-4H-pyrido[2,3-d]pyrimidine.

    • Use of brominating agents like N-bromosuccinimide (NBS) to introduce the bromine atom.

  • Attachment of the Benzamide Moiety:
    • Coupling reaction between 3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)aniline and 3-bromobenzoyl chloride.

    • Catalysts: Typically, the use of bases like triethylamine or pyridine.

    • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF).

  • Industrial Production Methods:
    • Scale-up of the aforementioned synthetic route.

    • Optimization of reaction conditions for cost-efficiency and yield.

    • Continuous flow reactors might be used to enhance reaction rates and safety.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:
    • The bromine atom can undergo nucleophilic substitution.

    • Reagents: Nucleophiles such as amines, thiols.

    • Conditions: Often performed in polar aprotic solvents.

  • Oxidation and Reduction:
    • Oxidation: Possible conversion of the pyrido[2,3-d]pyrimidine core to various oxidative states.

    • Reduction: Hydrogenation of the benzamide moiety.

    • Reagents: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or reducing agents like hydrogen gas over palladium catalyst.

  • Cyclization:
    • Potential to undergo intramolecular cyclization reactions.

    • Conditions: Typically requires heating and the presence of strong bases or acids.

Major Products Formed:
  • Substitution Products:
    • Nucleophilic substitution yields compounds with various functional groups replacing bromine.

  • Oxidation/Reduction Products:
    • Different oxidative states of the pyrido[2,3-d]pyrimidine.

    • Reduced benzamide derivatives.

Scientific Research Applications

  • Chemistry:
    • Serves as a building block for the synthesis of more complex molecules.

  • Biology:
    • Studied for its potential as an enzyme inhibitor due to its structural similarity to known bioactive compounds.

  • Medicine:
    • Investigated for its potential anticancer, antiviral, and anti-inflammatory activities.

  • Industry:
    • Used in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

  • Molecular Targets:
    • Potentially targets enzymes involved in DNA replication or repair due to its pyrido[2,3-d]pyrimidine core.

  • Pathways Involved:
    • May interfere with cellular signaling pathways or DNA binding proteins, leading to its biological effects.

    • Inhibition of specific enzymes crucial for cellular proliferation or inflammation.

Comparison with Similar Compounds

  • Similar Compounds:
    • 4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide.

    • 3-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide.

  • Uniqueness:
    • The presence of bromine at the 3-position of the benzamide moiety may confer unique reactivity and biological activity.

    • The specific substitution pattern could affect its binding affinity and selectivity towards molecular targets.

This article gives a comprehensive look at 3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide, from its synthesis to its potential in scientific research and industry.

Properties

IUPAC Name

3-bromo-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4O2/c1-13-24-19-18(9-4-10-23-19)21(28)26(13)17-8-3-7-16(12-17)25-20(27)14-5-2-6-15(22)11-14/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCQHARXGYBLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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